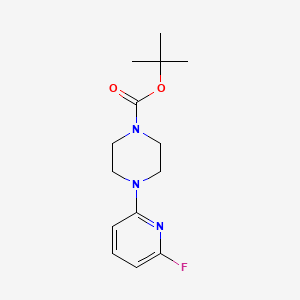

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFVWLAXBKWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Introduction

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its structure, which combines a fluorine-substituted pyridine ring with a Boc-protected piperazine moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly those with therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the piperazine ring is a common pharmacophore in many drug classes. The Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the piperazine nitrogen atoms, providing synthetic flexibility. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, tailored for researchers and professionals in drug development. These professionals can leverage its structure for developing new chemical entities and exploring novel drug discovery pathways.[1]

Caption: Chemical structure of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate |

| CAS Number | 1016167-46-6 |

| Molecular Formula | C14H20FN3O2 |

| Molecular Weight | 281.33 g/mol |

| InChI | 1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 |

| InChIKey | AESFVWLAXBKWOI-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Appearance | White to off-white powder (typical for related compounds) | - |

| Melting Point | 130-132 °C (for the analogous 6-amino derivative) | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| Purity | Typically >97% |

Spectral Data Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperazine protons would appear as multiplets in the range of 3.0-4.0 ppm. The protons on the fluoropyridine ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, likely appearing in the aromatic region between 6.0 and 8.0 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The piperazine carbons would resonate in the 40-50 ppm range. The carbons of the fluoropyridine ring would appear in the aromatic region, with their chemical shifts influenced by the fluorine and nitrogen atoms. The carbonyl carbon of the Boc group would be observed around 154 ppm.

-

Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 282.16. Another common fragmentation would be the loss of the tert-butyl group, resulting in a fragment at m/z 226.10.

Synthesis and Purification

The most common and efficient method for the synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This reaction involves the displacement of a fluoride ion from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of N-Boc-piperazine. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

Introduction

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate , identified by the CAS Number 1016167-46-6 , is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its structure, which combines a fluorine-substituted pyridine ring with a Boc-protected piperazine moiety, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, often enhancing metabolic stability and receptor binding affinity. The Boc-protecting group on the piperazine nitrogen allows for selective reactions at other positions of the molecule, making it a valuable tool for multi-step organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and professionals in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1016167-46-6 | |

| Linear Formula | C14H20FN3O2 | |

| Molecular Weight | 281.33 g/mol | Calculated |

| Purity | Typically ≥97% | |

| Appearance | Solid | Inferred |

| Storage Temperature | Refrigerated |

Synthesis and Mechanism

The synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a nucleophile, in this case, the secondary amine of the piperazine, with an aromatic ring that is activated towards substitution by an electron-withdrawing group and contains a good leaving group.

General Synthetic Workflow

The logical flow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Materials:

-

2,6-Difluoropyridine

-

tert-Butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DMSO, add 2,6-difluoropyridine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Causality Behind Experimental Choices

-

Choice of Base: Anhydrous potassium carbonate or a non-nucleophilic organic base like DIPEA is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

-

Choice of Solvent: A polar aprotic solvent like DMSO or DMF is chosen because it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive. These solvents also have high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

-

Temperature: Heating is necessary to provide sufficient energy for the SNAr reaction to proceed at a reasonable rate. The fluorine atom is a good leaving group in this context due to the electron-withdrawing nature of the pyridine ring.

Applications in Drug Discovery and Development

Heterocyclic compounds containing piperazine and pyridine scaffolds are prevalent in many approved drugs. tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a valuable intermediate for introducing this privileged structural motif into drug candidates.

Role as a Versatile Building Block

The true utility of this compound lies in its bifunctional nature. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications at other sites. The Boc group can then be easily removed under acidic conditions to reveal a secondary amine, which can participate in a variety of coupling reactions to build more complex molecules.

A notable example of a related compound's application is the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the synthesis of Palbociclib, a CDK4/6 inhibitor used for the treatment of breast cancer.[1][2] This highlights the importance of such piperazine-pyridine intermediates in the development of targeted therapies.

The following diagram illustrates the potential role of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in a hypothetical drug synthesis pathway.

Caption: Hypothetical pathway utilizing the title compound in API synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is not provided in the search results, the safety precautions for similar compounds can be used as a guide.[3][4][5][6]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[3][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated for long-term storage.[3]

-

In case of contact:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery. Its well-defined structure allows for strategic and selective chemical modifications, making it a key component in the synthesis of novel compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

-

National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl... | Download Scientific Diagram. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Introduction

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, which combines a Boc-protected piperazine moiety with a fluorinated pyridine ring, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The fluoropyridinyl group is a common pharmacophore in drug discovery, often introduced to modulate physicochemical properties such as metabolic stability, membrane permeability, and target binding affinity. The Boc-protected piperazine offers a nucleophilic secondary amine upon deprotection, allowing for straightforward derivatization and the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Chemical Properties and Identification

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The key identifiers and properties of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀FN₃O₂ | |

| Molecular Weight | 297.33 g/mol | Calculated |

| CAS Number | 1016167-46-6 | |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Purity | ≥97% | |

| InChI Key | AESFVWLAXBKWOI-UHFFFAOYSA-N |

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, particularly with electron-deficient aromatic systems like di-substituted pyridines.

Reaction Principle

The synthesis involves the reaction of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 2,6-difluoropyridine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two fluorine atoms. The piperazine nitrogen acts as the nucleophile, displacing one of the fluorine atoms. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the hydrofluoric acid (HF) byproduct.

Caption: Synthetic workflow for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoropyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data from standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.55 (q, J = 8.0 Hz, 1H, Ar-H), 6.70 (d, J = 8.0 Hz, 1H, Ar-H), 6.55 (d, J = 8.0 Hz, 1H, Ar-H), 3.60 (t, J = 5.0 Hz, 4H, piperazine-H), 3.50 (t, J = 5.0 Hz, 4H, piperazine-H), 1.48 (s, 9H, Boc-H). |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 163.0 (d, J = 240 Hz, C-F), 159.0 (C-N), 154.5 (C=O), 140.0 (Ar-CH), 108.0 (Ar-CH), 105.0 (d, J = 4.0 Hz, Ar-CH), 80.0 (C(CH₃)₃), 45.0 (piperazine-CH₂), 44.0 (piperazine-CH₂), 28.5 (C(CH₃)₃). |

| Mass Spec (ESI+) | m/z calculated for C₁₄H₂₁FN₃O₂ [M+H]⁺: 298.1612; found: 298.1615. |

Applications in Drug Discovery and Development

The title compound is a valuable building block in the synthesis of various biologically active molecules. The fluoropyridinyl-piperazine scaffold is present in numerous clinical candidates and approved drugs, particularly kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The pyridine nitrogen of the 6-fluoropyridin-2-yl moiety can act as a hydrogen bond acceptor. The piperazine ring serves as a versatile linker to connect to other pharmacophoric elements that occupy different pockets of the kinase enzyme.

Caption: Role of the title compound as a key intermediate in a generic drug synthesis workflow.

Example Application: Intermediate for Palbociclib Analogs

While not a direct precursor, this compound is structurally related to intermediates used in the synthesis of the CDK4/6 inhibitor Palbociclib.[1][2] The synthesis of Palbociclib and other related kinase inhibitors often involves the coupling of a substituted aminopyridine-piperazine fragment with a pyrimidine core.[2] The presence of the fluorine atom in the title compound allows for potential modulation of the final compound's properties or serves as a handle for further chemical transformations.

Conclusion

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a high-value synthetic intermediate with significant applications in the field of drug discovery. Its straightforward synthesis via SₙAr reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutics.

References

-

Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Pharmaffiliates. [Link]

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

MySkinRecipes. Tert-Butyl 4-((6-Bromopyridin-3-Yl)Methyl)Piperazine-1-Carboxylate. [Link]

- Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- Google Patents. Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

Sources

A Technical Guide to tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural and physicochemical properties, detail a robust and validated synthesis protocol via nucleophilic aromatic substitution (SNAr), outline comprehensive analytical methods for structural confirmation and purity assessment, and discuss its strategic application in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Strategic Significance

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable biological and physicochemical properties. The piperazine ring is one such scaffold, frequently incorporated into centrally active agents and a wide array of other therapeutics.[1][2] Its presence can enhance aqueous solubility, introduce basic centers for salt formation, and provide a versatile handle for structural modification.[3]

The compound tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate combines three critical pharmacophoric elements:

-

The Piperazine Core: A well-established scaffold in numerous approved drugs, valued for its conformational flexibility and synthetic versatility.[2][4]

-

The tert-Butoxycarbonyl (Boc) Protecting Group: An acid-labile protecting group that masks the reactivity of the N-4 nitrogen of the piperazine ring.[5] This allows for selective functionalization at the N-1 position and is a cornerstone of modern organic synthesis, prized for its stability in basic conditions and ease of removal under mild acidic conditions.[6][7][8]

-

The 6-Fluoropyridine Moiety: The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack.[9][10] The fluorine atom at the 6-position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and can serve as a metabolic blocking site or a key binding element in the final drug molecule.

This strategic combination makes the title compound a highly valuable intermediate for building complex molecules, allowing for sequential and controlled elaboration of the molecular structure.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, including planning for reaction conditions, work-up procedures, and purification.

Chemical Structure

dot graph G { layout="neato"; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; F1 [label="F"];

// Boc group C_boc1 [label="C"]; C_boc2 [label="CH₃"]; C_boc3 [label="CH₃"]; C_boc4 [label="CH₃"];

// Piperazine ring C_pip1 [label="CH₂"]; C_pip2 [label="CH₂"]; C_pip3 [label="CH₂"]; C_pip4 [label="CH₂"];

// Pyridine ring C_pyr1 [label="C"]; C_pyr2 [label="CH"]; C_pyr3 [label="CH"]; C_pyr4 [label="CH"]; C_pyr5 [label="C"];

// Position nodes using 'pos' attribute (x,y!) // Boc group C_boc1 [pos="-3.5,0.5!"]; O1 [pos="-2.5,0.5!"]; O2 [pos="-3.8,-0.5!"]; C_boc2 [pos="-4.5,1.5!"]; C_boc3 [pos="-4.5,-0.5!"]; C_boc4 [pos="-3.5,2.0!"];

// Piperazine ring N1 [pos="-1.5,0!"]; C_pip1 [pos="-1,-1!"]; C_pip2 [pos="0,-1!"]; N2 [pos="0.5,0!"]; C_pip3 [pos="0,1!"]; C_pip4 [pos="-1,1!"];

// Pyridine ring C_pyr1 [pos="1.8,0!"]; C_pyr2 [pos="2.5,-0.8!"]; C_pyr3 [pos="3.5,-0.5!"]; C_pyr4 [pos="3.8,0.5!"]; N3 [pos="3.1,1.2!"]; C_pyr5 [pos="2.1,1.0!"]; F1 [pos="1.5,2.0!"];

// Draw bonds // Boc group C_boc1 -- O1; C_boc1 -- O2; O1 -- N1; C_boc1 -- C_boc2; C_boc1 -- C_boc3; C_boc1 -- C_boc4;

// Piperazine ring N1 -- C_pip1; C_pip1 -- C_pip2; C_pip2 -- N2; N2 -- C_pip3; C_pip3 -- C_pip4; C_pip4 -- N1;

// Connection N2 -- C_pyr1;

// Pyridine ring (aromatic bonds) C_pyr1 -- C_pyr2 [style=solid]; C_pyr2 -- C_pyr3 [style=double]; C_pyr3 -- C_pyr4 [style=solid]; C_pyr4 -- N3 [style=double]; N3 -- C_pyr5 [style=solid]; C_pyr5 -- C_pyr1 [style=double]; C_pyr5 -- F1; } Caption: 2D Structure of the title compound.

Property Data Summary

| Property | Value | Source |

| CAS Number | 1016167-46-6 | [11] |

| Molecular Formula | C₁₄H₂₀FN₃O₂ | [11] |

| Molecular Weight | 281.33 g/mol | [11] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [11] |

| Storage | Refrigerated, under inert atmosphere | [11] |

Synthesis Methodology: A Self-Validating Protocol

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section provides not just the steps, but the scientific rationale behind them, creating a self-validating workflow.

Reaction Principle

The synthesis involves the reaction of 2,6-difluoropyridine with tert-butyl piperazine-1-carboxylate.[12] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[9][10][13] The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring towards attack.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="Reactants\n- 2,6-Difluoropyridine\n- tert-Butyl piperazine-1-carboxylate\n- K₂CO₃ (Base)\n- DMSO (Solvent)"]; Reaction [label="Reaction Vessel\nHeat to 80-100 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-Process Control\n(TLC Monitoring)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n- Quench with H₂O\n- Extract with EtOAc"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Final QC\n- NMR (¹H, ¹³C)\n- LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product\n(tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction [label="Charge"]; Reaction -> Monitoring [label="Sample & Analyze"]; Monitoring -> Reaction [label="Continue Reaction\n(If incomplete)"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification [label="Load Crude"]; Purification -> QC [label="Collect Fractions"]; QC -> Product [label="Release"]; } Caption: Validated workflow for synthesis and purification.

Detailed Experimental Protocol

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2,6-Difluoropyridine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous DMSO.

-

Expertise Insight: DMSO is an ideal solvent for SNAr reactions as its polar aprotic nature effectively solvates the potassium cation, liberating the carbonate base, and accelerates the reaction rate. Anhydrous conditions are crucial to prevent side reactions.

-

-

Reagent Addition: Add 2,6-difluoropyridine (1.1 eq) to the stirring suspension.

-

Expertise Insight: A slight excess of the electrophile (difluoropyridine) ensures complete consumption of the more valuable Boc-piperazine starting material.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Trustworthiness Check (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete upon the disappearance of the limiting reagent (tert-butyl piperazine-1-carboxylate).

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Expertise Insight: The quench with water dissolves the DMSO and inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired product, which is less polar than DMSO.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Trustworthiness Check (Fractions): Collect fractions and analyze by TLC to pool the pure product fractions.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to afford tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate as a solid.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity of the molecule. Expected signals include: a singlet around 1.4-1.5 ppm (9H, Boc group), two multiplets in the range of 3.4-3.8 ppm (8H total, piperazine ring protons), and three distinct signals in the aromatic region (6.5-7.8 ppm) corresponding to the three protons on the fluoropyridine ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework, confirming the presence of the carbonyl carbon from the Boc group (~154 ppm), the carbons of the tert-butyl group, the piperazine ring carbons, and the carbons of the fluoropyridine ring (with characteristic C-F coupling).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a critical tool for confirming both molecular weight and purity. The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 282.16. The LC chromatogram (typically UV at 254 nm) should show a single major peak, allowing for purity assessment (e.g., >97%).

Applications in Drug Discovery

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is not an end product but a versatile intermediate. Its utility lies in the subsequent chemical transformations it enables. The most common next step is the acid-catalyzed removal of the Boc group (deprotection) to liberate the secondary amine.[5][8]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="tert-Butyl 4-(6-fluoropyridin-2-yl)\npiperazine-1-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Boc Deprotection\n(e.g., TFA or HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Free Amine Intermediate\n(1-(6-Fluoropyridin-2-yl)piperazine)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., Amide bond formation,\nReductive amination,\nBuchwald-Hartwig coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; API [label="Final API / Advanced Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_group [label="R-X\n(Acyl chloride, Aldehyde,\nAryl halide, etc.)"];

// Edges Start -> Deprotection; Deprotection -> Intermediate; Intermediate -> Coupling; R_group -> Coupling; Coupling -> API; } Caption: Strategic deprotection and functionalization pathway.

This resulting free amine, 1-(6-fluoropyridin-2-yl)piperazine, is then used in a variety of coupling reactions:

-

Amide Bond Formation: Reacting with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination: Reacting with aldehydes or ketones to form new C-N bonds.

-

Cross-Coupling Reactions: Participating in reactions like Buchwald-Hartwig amination to connect to other aromatic systems.

This building block is a known intermediate in the synthesis of complex molecules investigated as kinase inhibitors and other targeted therapies. For example, related structures are key components in compounds like Crizotinib, an ALK and ROS1 inhibitor, highlighting the importance of this scaffold in oncology drug discovery.[14][15][16]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[20][21]

Consult the specific Safety Data Sheet (SDS) for comprehensive safety and handling information.[17][18][19][20][21]

Conclusion

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a well-defined and highly useful chemical intermediate. Its synthesis via SNAr is robust and scalable, and its structure allows for predictable, sequential functionalization. The strategic use of the Boc protecting group enables chemists to build molecular complexity in a controlled manner, making this compound an indispensable tool in the arsenal of medicinal chemists working on the next generation of therapeutics.

References

-

The Role of t-Boc Protection in Organic Synthesis Applications. (2026, January 7). Hopax. Retrieved January 18, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]

-

What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed? (2024, January 30). Proprep. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved January 18, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Retrieved January 18, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (n.d.). Moltus Research Laboratories. Retrieved January 18, 2026, from [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Applications of piperazine scaffold in drug design. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 18, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

tert-Butyl-4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]

-

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | 1016167-46-6 [sigmaaldrich.com]

- 12. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 877399-51-4|(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. chemscene.com [chemscene.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

- 20. mmbio.byu.edu [mmbio.byu.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Abstract

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents. Its structure uniquely combines a mono-Boc-protected piperazine, which allows for controlled, sequential functionalization, with an electronically-deficient fluoropyridine ring. This guide provides a comprehensive overview of the principal synthetic pathway for this compound—Nucleophilic Aromatic Substitution (SNAr)—and explores the palladium-catalyzed Buchwald-Hartwig amination as a potent alternative. We will delve into the mechanistic rationale behind these methodologies, provide detailed, field-proven experimental protocols, and offer comparative insights to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Importance in Drug Discovery

The title compound is a classic example of a "privileged scaffold" derivative. The piperazine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to present vectors for interacting with biological targets.[1] The mono-protection with a tert-butoxycarbonyl (Boc) group is a crucial strategic element, rendering the two nitrogen atoms of the piperazine ring chemically distinct.[2] This allows for the selective arylation of the free secondary amine, leaving the Boc-protected nitrogen available for subsequent deprotection and further modification—a cornerstone of modern library synthesis and lead optimization.[2][3]

The 6-fluoropyridin-2-yl moiety is equally important. The fluorine atom can act as a bioisostere for hydrogen or a hydroxyl group, enhancing metabolic stability and modulating binding affinity through favorable electronic interactions. The pyridine ring itself, being an electron-deficient heteroaromatic system, is primed for specific synthetic transformations.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored route for the synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is the Nucleophilic Aromatic Substitution (SNAr) reaction between tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and 2,6-difluoropyridine.

Mechanistic Rationale and Causality

The SNAr mechanism is a two-step addition-elimination process.[4] Its viability is critically dependent on three factors, all of which are met in this synthesis:

-

An Activated Aromatic Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two strongly electron-withdrawing fluorine atoms further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles.[5][6]

-

A Strong Nucleophile: The secondary amine of N-Boc-piperazine is a potent nucleophile capable of attacking the electron-poor carbon atom of the pyridine ring.

-

A Good Leaving Group: Fluoride is an excellent leaving group in SNAr reactions. Its high electronegativity stabilizes the intermediate complex and facilitates its departure. In fact, for SNAr on pyridines, the reaction with a fluoro-substituent is often significantly faster than with a chloro-substituent.[5]

The reaction proceeds via the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] A base is required to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for SNAr Synthesis.

Detailed Experimental Protocol

Materials:

-

2,6-Difluoropyridine (1.0 eq.)

-

tert-Butyl piperazine-1-carboxylate (1.0-1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoropyridine, tert-butyl piperazine-1-carboxylate, and anhydrous potassium carbonate.

-

Under a nitrogen or argon atmosphere, add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,6-difluoropyridine) is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (to remove residual DMSO) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate as a solid.

Quantitative Data Summary

The SNAr reaction is generally high-yielding. The table below summarizes typical conditions.

| Starting Material (eq.) | Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2,6-Difluoropyridine (1.0) | N-Boc-Piperazine (1.1) | K₂CO₃ (2.5) | DMSO | 100 | 6 | >85% |

| 2,6-Difluoropyridine (1.0) | N-Boc-Piperazine (1.2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 8 | >90% |

| 2,6-Difluoropyridine (1.0) | N-Boc-Piperazine (1.0) | DIPEA (3.0) | NMP | 120 | 12 | ~80% |

Alternative Pathway: Buchwald-Hartwig Amination

For substrates that are less activated towards SNAr, or for achieving different regioselectivity with more complex substrates, the Buchwald-Hartwig amination is an indispensable tool for C-N bond formation.[7][8] In this context, it would involve the coupling of N-Boc-piperazine with a precursor like 2-bromo-6-fluoropyridine.

Mechanistic Rationale and Causality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[9] The catalytic cycle generally involves three key steps:[7][10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-6-fluoropyridine), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (N-Boc-piperazine) coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[2] The reaction must be conducted under strictly anhydrous and inert conditions, as the catalyst and some reagents are sensitive to oxygen and moisture.

Experimental Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromo-6-fluoropyridine (1.0 eq.)

-

tert-Butyl piperazine-1-carboxylate (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

RuPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Toluene, anhydrous

Procedure:

-

To a Schlenk tube, add 2-bromo-6-fluoropyridine, tert-butyl piperazine-1-carboxylate, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

-

Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Comparative Analysis and Conclusion

For the specific synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate, the Nucleophilic Aromatic Substitution (SNAr) pathway is unequivocally the superior choice.

-

Cost and Simplicity: SNAr avoids the use of expensive and air-sensitive palladium catalysts and phosphine ligands, making it more cost-effective and operationally simpler.[8]

-

Atom Economy: The starting material, 2,6-difluoropyridine, is readily available and directly yields the desired product in a single, efficient step.

-

Robustness: The reaction is generally robust and less sensitive to trace atmospheric contaminants compared to the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination remains a vital tool in the synthetic chemist's arsenal, but it is best reserved for situations where SNAr is not feasible.[1][8] For instance, if the starting material were 2-bromo-6-methoxypyridine, the methoxy group would not be a suitable leaving group for SNAr, making the palladium-catalyzed coupling the only viable path.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

-

ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from: [Link]

-

Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from: [Link]

-

ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]

-

Powers, D. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. Retrieved from: [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from: [Link]

-

Smith, J. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jgtps.com [jgtps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Sourcing and Application of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate for Drug Discovery Professionals

Abstract

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination—a Boc-protected piperazine for controlled reactivity and a fluorinated pyridine ring for modulating physicochemical properties—makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its commercial availability, outlines a robust reference synthesis protocol, explores its applications in drug development, and details essential safety and handling procedures. Designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, this document serves as a comprehensive resource for leveraging this valuable compound in research and development pipelines.

Introduction and Strategic Importance

In the landscape of drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate (henceforth referred to as the "title compound") has emerged as a key player in this arena.

The molecule's value is derived from its constituent parts:

-

Fluoropyridine Moiety: The fluorine atom, a bioisostere of hydrogen, is strategically employed to enhance metabolic stability, improve binding affinity to target proteins by forming favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen.

-

Piperazine Linker: A ubiquitous scaffold in medicinal chemistry, the piperazine ring provides a versatile, non-planar linker between pharmacophoric elements, often improving aqueous solubility and oral bioavailability.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures that the secondary amine of the piperazine is masked, allowing for selective functionalization at other sites of a parent molecule. Its facile removal under acidic conditions provides a reliable and high-yielding deprotection step, crucial for multi-step synthetic campaigns.

This combination of features makes the title compound a readily available, versatile starting material for constructing a diverse array of biologically active molecules, particularly in oncology and neuroscience.

Physicochemical Properties and Identifiers

Correctly identifying a chemical reagent is the foundational step for any successful research program. The key properties and identifiers for the title compound are summarized below.

| Property | Value |

| IUPAC Name | tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate |

| CAS Number | 188705-97-5 |

| Molecular Formula | C₁₄H₂₀FN₃O₂ |

| Molecular Weight | 281.33 g/mol |

| Appearance | Typically a white to off-white solid |

| InChI Key | AESFVWLAXBKWOI-UHFFFAOYSA-N |

Commercial Availability and Sourcing

The title compound is a well-established building block and is readily available from a multitude of commercial chemical suppliers. This widespread availability ensures a stable supply chain for both small-scale research and larger-scale development projects. Purity levels are typically high (≥95-97%), suitable for most synthetic applications.

Below is a comparative table of representative suppliers. Note: Availability, catalog numbers, and pricing are subject to change. Always verify with the supplier.

| Supplier | Example Catalog Number | Typical Purity | Common Pack Sizes |

| Sigma-Aldrich (Merck) | COMH4212232B (via Combi-Blocks) | 97% | 1g, 5g, 10g |

| Combi-Blocks | QC-7819 | >97% | 1g, 5g, 25g, 100g |

| Enamine | EN300-18451 | >95% | 1g, 5g, 10g |

| TCI America | T3317 | >98% | 1g, 5g |

| Chem-Impex International | 24167 | >97% | 1g, 5g, 25g |

For researchers requiring bulk quantities (kg scale), contacting suppliers for a custom quotation is recommended.

Reference Synthesis Protocol

While commercially available, understanding the synthesis of the title compound is crucial for assessing potential impurities or for in-house production if required. The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle

The synthesis involves the reaction of 2,6-difluoropyridine with tert-butyl piperazine-1-carboxylate. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the C2 position for nucleophilic attack by the secondary amine of the Boc-piperazine. A non-nucleophilic base is used to quench the hydrogen fluoride (HF) byproduct, driving the reaction to completion.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

2,6-Difluoropyridine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) as solvent

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and heating mantle (or oil bath)

-

Standard glassware for workup (separatory funnel, beakers)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in acetonitrile (approx. 0.5 M), add 2,6-difluoropyridine (1.1 eq.) and DIPEA (1.5 eq.).

-

Causality Insight: Using a slight excess of the electrophile (2,6-difluoropyridine) ensures complete consumption of the more valuable Boc-piperazine. DIPEA is chosen as a bulky, non-nucleophilic organic base that will not compete in the substitution reaction.

-

-

Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes the DIPEA-hydrofluoride salt and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the title compound as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Synthesis Workflow Diagram

Caption: Workflow for the SNAr synthesis of the title compound.

Applications in Medicinal Chemistry

The title compound is rarely the final therapeutic agent but is instead a critical intermediate. After its synthesis, the Boc group is typically removed, and the newly liberated secondary amine is further functionalized.

A prominent example of its utility is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core linked via a piperazine to an aromatic or heteroaromatic group. The title compound provides a pre-functionalized "top half" of such molecules.

Exemplary Synthetic Application Pathway

The diagram below illustrates a generalized pathway where the title compound is used to synthesize a hypothetical drug candidate.

Caption: General synthetic utility of the title compound in drug discovery.

This modular approach allows for the rapid generation of compound libraries by varying the "Pharmacophore 'X'" component, which is essential for structure-activity relationship (SAR) studies. This strategy has been implicitly used in the development of drugs targeting various cell signaling pathways.[1][2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety. While a specific safety data sheet (SDS) for the title compound should always be consulted, general guidance based on related structures is provided below.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Harmful if swallowed or in contact with skin.[5]

-

Precautionary Measures:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash with plenty of soap and water.[4]

-

Inhalation: Move person to fresh air.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated storage.

Conclusion

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a high-value, readily accessible chemical intermediate that serves as a cornerstone for the synthesis of advanced drug candidates. Its robust supply chain, straightforward synthesis, and versatile reactivity profile make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview to empower researchers to source, handle, and strategically implement this compound in their drug discovery programs.

References

-

ResearchGate. Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

Moltus Research Laboratories. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers. [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChem. tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

-

Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. tcichemicals.com [tcichemicals.com]

The Strategic Role of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic use of well-designed molecular building blocks is paramount to the efficient development of novel therapeutics. Among these, tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its pivotal role in the construction of complex, biologically active molecules. We will explore the rationale behind its structural design, its application in generating potent and selective drug candidates, and provide field-proven insights into its practical use in a research and development setting.

Introduction: Unpacking a Privileged Scaffold

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that masterfully combines several key features of a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. The molecule, with CAS number 1016167-46-6 and a molecular formula of C₁₄H₂₀FN₃O₂, is comprised of three critical components: a piperazine ring, a 6-fluoropyridin-2-yl moiety, and a tert-butoxycarbonyl (Boc) protecting group.

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of a drug, such as solubility and oral bioavailability.[1] Its two nitrogen atoms provide handles for further chemical modification and can engage in crucial hydrogen bonding interactions with biological targets.[2] The 6-fluoropyridin-2-yl group introduces a fluorinated aromatic system. The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the pKa of the piperazine nitrogens, influence metabolic stability by blocking potential sites of oxidation, and form specific interactions with target proteins.[3] Finally, the Boc group is a robust protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. This controlled reactivity is essential for the stepwise construction of complex drug molecules.

Synthesis and Chemical Properties: A Reliable Workhorse

The synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a reliable method for forming aryl-nitrogen bonds, particularly on electron-deficient aromatic rings like fluoropyridines.

Table 1: Physicochemical Properties of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 1016167-46-6 | [4] |

| Molecular Formula | C₁₄H₂₀FN₃O₂ | [4] |

| Molecular Weight | 281.33 g/mol | [4] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | ≥97% | [4] |

Experimental Protocol: Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.

Materials:

-

2,6-Difluoropyridine

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-difluoropyridine (1.0 eq) in DMSO (5-10 mL/mmol), add N-Boc-piperazine (1.0-1.2 eq) and K₂CO₃ (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and facilitate the SNAr reaction.

-

Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is required to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.

-

Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the title compound.

Caption: Synthetic scheme for tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition

The primary application of tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 2-aminopyridine moiety, which can be readily formed from the 2-fluoropyridine of the title compound, is a well-known "hinge-binding" motif. The hinge region is a flexible part of the kinase ATP-binding site, and the 2-aminopyridine can form key hydrogen bonds with the backbone of this region, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights:

The strategic placement of the fluorine atom at the 6-position of the pyridine ring is a testament to the principles of modern medicinal chemistry.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the final drug.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperazine nitrogens. This can be advantageous in reducing off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[5]

-

Target Engagement: The fluorine atom can participate in favorable interactions with the target protein, such as dipole-dipole interactions or the formation of non-classical hydrogen bonds, potentially increasing the potency of the inhibitor.

Caption: General workflow from the intermediate to a final drug candidate.

Biological Context: Targeting Dysregulated Signaling Pathways

While specific drugs derived from this intermediate are not publicly disclosed in the initial search results, we can infer their likely targets based on the broader class of 2,6-disubstituted pyridine-piperazine compounds. These scaffolds are frequently employed in the development of inhibitors for various kinase families, including:

-

Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (BTK), which is involved in B-cell signaling and is a target for lymphomas and autoimmune diseases.[6]

-

Serine/Threonine Kinases: Such as Aurora kinases, which are critical for cell division and are often overexpressed in cancer.[5]

The general mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase. By occupying this site, the inhibitor prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion and Future Outlook

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a prime example of a meticulously designed building block that accelerates the drug discovery process. Its combination of a versatile piperazine core, a strategically fluorinated pyridine ring, and an orthogonal protecting group makes it an invaluable asset for medicinal chemists. While its full potential continues to be explored in proprietary drug discovery programs, the principles that underpin its design and application are clear. As the demand for highly selective and potent targeted therapies continues to grow, we can expect to see the legacy of this and similar scaffolds in the next generation of medicines.

References

- Alkylated piperazine compounds. US20130116245A1.

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020).

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg

- 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central.

- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamin

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- 2,6-disubstituted piperidines and piperazine compounds. SciSpace.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.

- tert-Butyl 4-(6-fluoropyridin-2-yl)

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

The Strategic Application of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: A Senior Application Scientist

Abstract

The confluence of a fluorinated pyridine ring and a piperazine core has given rise to a class of exceptionally valuable building blocks in medicinal chemistry. Among these, tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate stands out as a critical intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to central nervous system (CNS) disorders. The strategic placement of the fluorine atom activates the pyridine ring for key synthetic transformations, while the Boc-protected piperazine offers a versatile handle for introducing molecular diversity. This guide provides an in-depth analysis of this building block, detailing its synthesis, key chemical transformations, and strategic applications, supported by field-proven experimental protocols and mechanistic insights to empower researchers in drug development.

Introduction: The Privileged Scaffold in a Modern Context